Benzene, 1-(dichloromethyl)-4-methoxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl alcohol with thionyl chloride (SOCl2) to form 4-methoxybenzyl chloride, which is then treated with formaldehyde and hydrochloric acid to introduce the dichloromethyl group . Another method involves the direct chloromethylation of 4-methoxytoluene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) .
Industrial Production Methods: Industrial production of 1-(dichloromethyl)-4-methoxybenzene typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaOCH3, sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dichloromethyl)-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(dichloromethyl)-4-methoxybenzene involves its reactivity with various chemical reagents. The dichloromethyl group is highly reactive and can undergo nucleophilic substitution, oxidation, and reduction reactions. The methoxy group can also participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Dichloromethane (CH2Cl2): A simple dichloromethyl compound used as a solvent.
4-Methoxybenzyl chloride (C8H9ClO): A related compound with a single chlorine atom.
4-Methoxybenzaldehyde (C8H8O2): An oxidation product of 1-(dichloromethyl)-4-methoxybenzene.
Uniqueness: 1-(Dichloromethyl)-4-methoxybenzene is unique due to the presence of both a methoxy group and a dichloromethyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
21185-25-1 |
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Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1-(dichloromethyl)-4-methoxybenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,8H,1H3 |
InChI Key |
UKVWNSDFMYZNKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(Cl)Cl |
Origin of Product |
United States |
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